1,3-Diphenyl-5-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- is a heterocyclic compound that features a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- typically involves the condensation of appropriate hydrazines with 1,3-diketones. One common method includes the use of arylhydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of pyrazole derivatives, including 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)-, often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts such as transition metals or acidic catalysts like orthophosphoric acid can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carboxamide derivatives .
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)-
- 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(2-methylbutyl)-
- 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(4-methylbutyl)-
Uniqueness
The uniqueness of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- lies in its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development .
Properties
CAS No. |
125103-48-2 |
---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-methyl-N-(3-methylbutyl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H25N3O/c1-16(2)14-15-23-22(26)20-17(3)25(19-12-8-5-9-13-19)24-21(20)18-10-6-4-7-11-18/h4-13,16H,14-15H2,1-3H3,(H,23,26) |
InChI Key |
KAHHFAWBDLOGPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC(C)C |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC(C)C |
125103-48-2 | |
Synonyms |
1,3-Diphenyl-5-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide |
Origin of Product |
United States |
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